Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163590
InChI: InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC18163590

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Standard InChI Key QGEFRGPCFOEDNF-UHFFFAOYSA-N
Canonical SMILES CC1COC(CN1C(=O)OC(C)(C)C)CO

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound features a six-membered morpholine ring containing one oxygen and one nitrogen atom. Key substituents include:

  • A tert-butyl carbamate group at position 4

  • A hydroxymethyl group at position 2

  • A methyl group at position 5

This arrangement creates three stereogenic centers at positions 2, 4, and 5, giving rise to eight possible stereoisomers. X-ray crystallographic studies of related morpholine derivatives reveal chair conformations with axial orientation of bulkier substituents.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
Boiling Point320.7±27.0°C (estimated)
Density1.1±0.1 g/cm³
Flash Point147.8±23.7°C

Stereochemical Variants

The compound's biological activity and synthetic utility heavily depend on its stereochemical configuration:

  • (2R,5R)-isomer: Demonstrates enhanced binding affinity to neurological targets in preclinical models

  • (2S,5S)-isomer: Preferred substrate for certain asymmetric catalytic reactions

  • Racemic mixtures: Commonly used in high-throughput screening of pharmaceutical libraries

Chiral HPLC analysis using amylose-based stationary phases achieves baseline separation of enantiomers with resolution factors >2.5.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthetic route typically involves three key stages:

  • Morpholine ring formation: Cyclization of ethanolamine derivatives with α,β-unsaturated esters under Mitsunobu conditions

  • Hydroxymethyl introduction: Sharpless asymmetric dihydroxylation followed by selective oxidation

  • tert-Butyl protection: Carbamate formation using Boc-anhydride in dichloromethane

  • Precise temperature control (±0.5°C) in microreactors

  • Inline IR monitoring of intermediates

  • Automated quench systems for exothermic steps

Industrial Manufacturing

Leading pharmaceutical companies utilize flow microreactor systems for bulk production:

  • Reactor volume: 500 L capacity with segmented gas-liquid flow

  • Throughput: 12 kg/hour at steady state

  • Sustainability: 40% reduction in solvent waste compared to batch processes

Key process parameters include:

  • pH maintained at 8.2±0.3 during cyclization

  • Residence time of 8.2 minutes in oxidation stage

  • 2.5 bar backpressure to prevent solvent vaporization

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The hydroxymethyl group undergoes selective oxidation to carboxylic acid derivatives:

  • Jones oxidation: Forms 2-carboxy-5-methylmorpholine-4-carboxylate (85% yield)

  • Swern oxidation: Produces aldehyde intermediates for Wittig reactions

  • Enzymatic oxidation: Candida antarctica lipase B mediates kinetic resolution of racemic mixtures

Nucleophilic Substitution

The tertiary amine participates in SN2 reactions with:

  • Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Sulfonyl chlorides (tosyl, mesyl derivatives)

  • Acylating agents (acetyl chloride, benzoyl anhydride)

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict preferential attack at the morpholine nitrogen with 12.3 kcal/mol activation energy.

ParameterValueMethod
Caco-2 permeability12.3 nm/sIn silico prediction
Hepatic clearance23 mL/min/kgMicrosomal assay
Plasma protein binding89%Equilibrium dialysis

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block for:

  • Antidepressants: Structural motif in serotonin reuptake inhibitors

  • Antivirals: Core scaffold for HCV NS5A inhibitors

  • Oncology drugs: Prodrug component for targeted kinase inhibitors

Asymmetric Catalysis

Chiral derivatives act as ligands in:

  • Rhodium-catalyzed hydrogenations (98% ee in β-keto ester reduction)

  • Palladium-catalyzed cross couplings (Turnover number >10,000)

  • Organocatalytic aldol reactions (anti selectivity >20:1)

Comparison with Structural Analogs

Table 3: Morpholine Derivative Comparison

CompoundMW (g/mol)Key FeatureApplication
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate217.26 Lacks methyl groupPeptide mimetic synthesis
5,5-Dimethyl derivative245.32 Geminal dimethylConformational restriction
(2R,6R)-stereoisomer231.29Axial methyl orientationChiral resolving agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator